cis-2-Nonen-1-ol, also known as cis-nonen-1-ol, is a naturally occurring unsaturated fatty alcohol found in various fruits, including:
It is a colorless liquid with a characteristic odor described as melon-like, green, or fatty [, ].
Scientific research on cis-2-Nonen-1-ol primarily focuses on its:
cis-2-Nonen-1-ol, also known by its IUPAC name (2E)-non-2-en-1-ol, has the molecular formula C9H18O and a molecular weight of approximately 142.24 g/mol . This compound features a hydroxy group (-OH) at the terminal position of a nonene chain, making it a primary alcohol. It is notable for its cis configuration at the double bond between the second and third carbon atoms in the chain. The compound is often found in various natural sources and is recognized for its pleasant odor, which contributes to its use as a flavoring agent in food products .
While safety data for cis-2-Nonen-1-ol is limited, the Good Scents Company suggests it has low toxicity when used within recommended levels in fragrances []. However, as with any chemical, it is essential to handle it with care, following proper safety protocols for laboratory use and adhering to recommended usage levels in the food industry.
These reactions highlight its functional versatility in organic synthesis.
Research indicates that cis-2-Nonen-1-ol exhibits various biological activities. It has been reported to possess antimicrobial properties, making it potentially useful in food preservation . Additionally, it may have applications in perfumery due to its pleasant scent profile. Its presence in natural products like passion fruit suggests potential roles in flavor enhancement and sensory perception .
Several methods can be employed to synthesize cis-2-Nonen-1-ol:
cis-2-Nonen-1-ol finds applications across various industries:
Studies on the interactions of cis-2-Nonen-1-ol with biological systems have shown that it may influence sensory receptors related to taste and smell. Its antimicrobial properties suggest potential interactions with microbial membranes, leading to cell disruption . Further research into its pharmacological effects could reveal additional therapeutic potentials.
Several compounds share structural similarities with cis-2-Nonen-1-ol. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
trans-2-nonenal | C9H18O | Exhibits trans configuration at the double bond |
1-Octanol | C8H18O | A straight-chain fatty alcohol without double bonds |
3-Hexanol | C6H14O | Shorter chain length compared to cis-2-nonenol |
cis-2-Nonen-1-ol is unique due to its specific configuration and position of the hydroxy group, which influences both its physical properties and biological activities compared to these similar compounds.
Irritant